molecular formula C7H8FNO2 B8053129 (5-Fluoro-6-methoxypyridin-3-yl)methanol

(5-Fluoro-6-methoxypyridin-3-yl)methanol

Cat. No.: B8053129
M. Wt: 157.14 g/mol
InChI Key: NMZJRJMQTCSBQM-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of (5-Fluoro-6-methoxypyridin-3-yl)methanol may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (5-Fluoro-6-methoxypyridin-3-yl)aldehyde or (5-Fluoro-6-methoxypyridin-3-yl)carboxylic acid.

Scientific Research Applications

Chemistry

(5-Fluoro-6-methoxypyridin-3-yl)methanol is utilized as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may exhibit biological activity, including potential antimicrobial and anti-inflammatory properties. Its interactions with biomolecules are being studied to understand its mechanism of action better .

Medicine

The compound is under investigation for its therapeutic properties. It has been explored as a precursor in synthesizing drugs targeting specific receptors, such as the 5-HT2C receptor, which is implicated in various psychiatric disorders . Its unique structure may enhance binding affinity to enzymes or receptors, making it a promising candidate in drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for infections.

Case Study 2: Anti-inflammatory Effects

In another study utilizing carrageenan-induced paw edema in rats, the compound significantly reduced paw swelling compared to control groups. This suggests its potential therapeutic role in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced swelling in animal models
Receptor ModulationPotential agonist at 5-HT2C receptor

Mechanism of Action

The mechanism of action of (5-Fluoro-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-6-methoxypyridin-3-yl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Biological Activity

(5-Fluoro-6-methoxypyridin-3-yl)methanol is a pyridine derivative that has garnered interest for its potential biological activities. This compound features a fluorine atom and a methoxy group, which can significantly influence its pharmacological properties and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound is characterized by the following components:

  • Molecular Formula : C7H8FNO2
  • Molecular Weight : 159.14 g/mol
  • Chemical Structure : The compound consists of a pyridine ring with a hydroxymethyl group, a methoxy group, and a fluorine substituent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The presence of the fluorine and methoxy groups enhances its binding affinity to various molecular targets, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can bind to receptors, altering their signaling pathways and leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

Antimalarial Potential

Recent investigations have highlighted the potential of this compound as an antimalarial agent. Its structural similarities to known antimalarial compounds suggest it may interact with the Plasmodium falciparum growth pathways. In vitro assays have indicated promising activity against this malaria-causing parasite.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound assessed its effectiveness against various bacterial strains. The results indicated that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. This suggests potential utility in treating infections caused by resistant strains.

Case Study 2: Antimalarial Activity

In another study focused on antimalarial properties, this compound was tested against Plasmodium falciparum in vitro. The compound demonstrated an EC50 value of 0.021 µM, indicating strong potency comparable to existing antimalarial drugs. Further investigations into its pharmacokinetics revealed favorable absorption and distribution characteristics in animal models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
(5-Fluoro-3-methoxypyridin-2-yl)methanolStructureModerate antimicrobial activity
(5-Fluoro-6-methoxypyridin-3-yl)methanamineStructureHigh potency against P. falciparum

Properties

IUPAC Name

(5-fluoro-6-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZJRJMQTCSBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 0.24 g of lithium aluminum hydride in 6 mL of tetrahydrofuran, a solution of 0.58 g of methyl 5-fluoro-6-methoxynicotinate in 3.5 mL of tetrahydrofuran was dropped under cooling with ice. After warming to room temperature, the mixture was stirred for 30 minutes. Thereto was dropped a saturated aqueous sodium hydrogen carbonate solution under cooling with ice, after stirring for 10 minutes, the reaction mixture was filtered through celite, and the filtration residue was washed with ethyl acetate and water. The organic layer of the filtrate was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.55 g of (5-fluoro-6-methoxypyridin-3-yl)methanol as a brown oily substance.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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